N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic compound known for its diverse range of applications in the fields of chemistry, biology, medicine, and industry. It possesses unique structural features that make it an interesting subject for scientific research and industrial application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of the tetrahydroquinoline ring system.
Introduction of the 4-fluorobenzenesulfonyl group.
Attachment of the trimethylbenzene-1-sulfonamide group.
Key reaction conditions include controlled temperatures, specific solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods: In industrial settings, large-scale production may use more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidative transformations to yield sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them into sulfides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed
Oxidized sulfone derivatives.
Reduced sulfide variants.
Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide has a broad spectrum of applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Functions as a probe or inhibitor in biochemical studies.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to active sites or interfere with cellular signaling pathways. The exact pathways involved often require detailed molecular docking and pharmacological studies.
Comparison with Similar Compounds
Compared to structurally similar compounds, this one stands out due to its combination of fluoro, sulfonyl, and tetrahydroquinoline moieties:
Similar Compounds: Sulfonamides, fluoroquinolones, tetrahydroquinoline derivatives.
Uniqueness: Its ability to undergo diverse chemical transformations and its broad range of applications make it a compound of significant interest.
This compound's unique structure and versatile reactivity make it a valuable entity for various scientific and industrial purposes.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S2/c1-16-13-18(3)24(14-17(16)2)32(28,29)26-21-8-11-23-19(15-21)5-4-12-27(23)33(30,31)22-9-6-20(25)7-10-22/h6-11,13-15,26H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONYRVZPMMPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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